

Momelotinib transfusion independence rates comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Momelotinib

CAS No.: 1056634-68-4

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Transfusion Independence Efficacy in Phase 3 Trials

Trial (Population)	Comparison	Transfusion Independence Rate at Week 24	Statistical Significance
SIMPLIFY-1 (JAK inhibitor-naïve) [1]	Momelotinib vs. Ruxolitinib	66.5% vs. 49.3%	Proportion difference: 0.18 (95% CI, 0.09 to 0.26)
SIMPLIFY-2 (JAK inhibitor-experienced) [2] [3]	Momelotinib vs. BAT (88.5% ruxolitinib)	43.3% vs. 21.2%	Nominal $P = 0.0012$
MOMENTUM (Symptomatic & anemic, JAK inhibitor-experienced) [1]	Momelotinib vs. Danazol	Not fully reported in sources	Primary endpoint was symptom response; anemia benefit confirmed

Detailed Experimental Protocols & Patient Subgroups

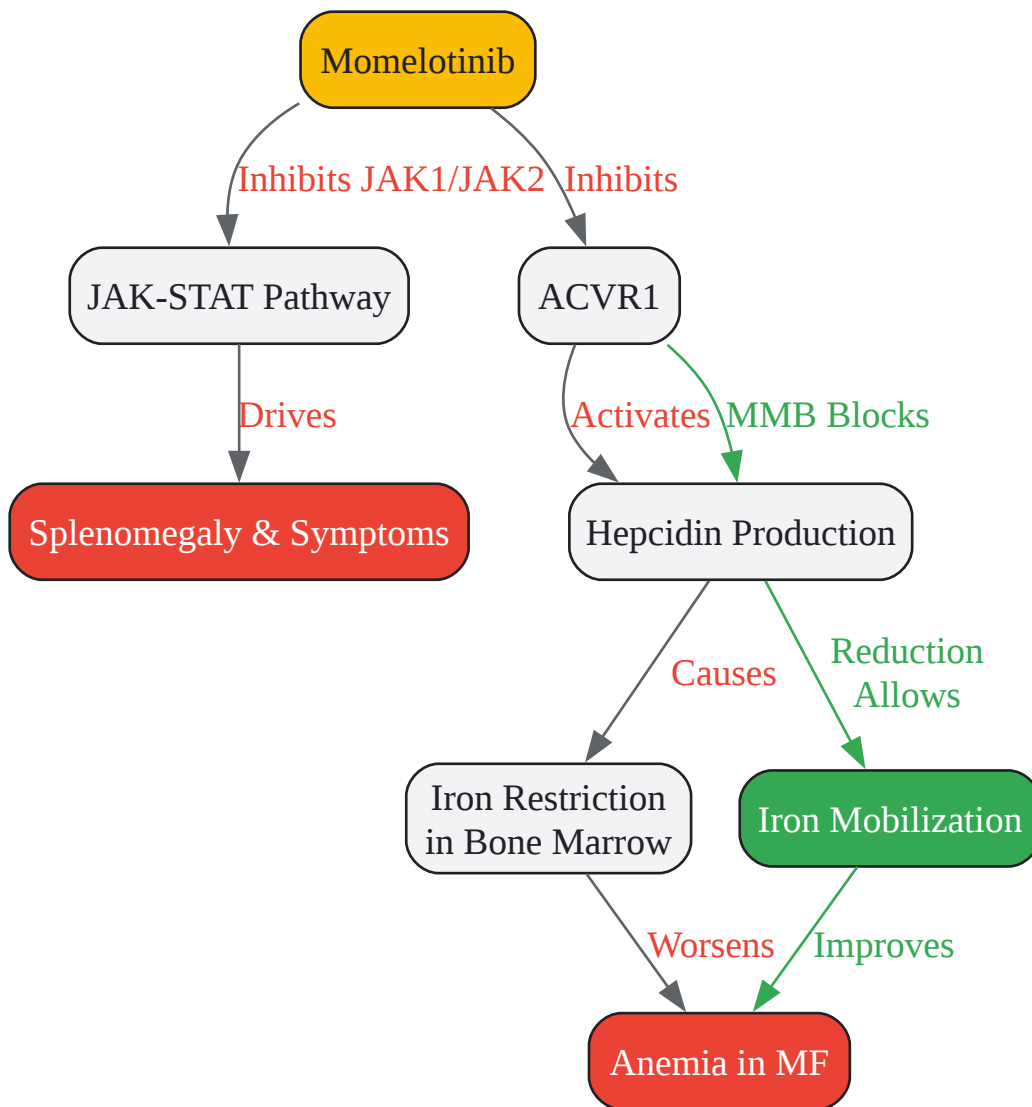
The TI rate is rigorously defined in these trials as the proportion of patients who received **no red blood cell transfusions and had no hemoglobin levels < 8 g/dL** in the 12 weeks immediately preceding week 24 [2] [1].

Subgroup analyses provide deeper insights for specific patient profiles:

- In **SIMPLIFY-2**, for patients with baseline hemoglobin < 100 g/L, the TI rate was **33.3%** with **momelotinib** versus **12.8%** with BAT/ruxolitinib. For patients who were non-transfusion independent at baseline, the TI rate was **34.7%** with **momelotinib** versus **3.0%** with BAT/ruxolitinib [3].
- A longitudinal analysis of transfusion burden showed that a majority of patients (77% to 87% across trials) had improved or stable transfusion intensity on **momelotinib**, compared to 54% to 63% with comparators (ruxolitinib, BAT, or danazol) [4].

Mechanism of Action: Dual JAK/ACVR1 Inhibition

Momelotinib's unique efficacy in improving anemia is attributed to its dual inhibitory mechanism, which not only addresses the core JAK-STAT pathology of MF but also directly targets anemia.



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The diagram illustrates **momelotinib**'s two-pronged mechanism [5] [6] [7]:

- **JAK1/JAK2 Inhibition:** Suppresses the hyperactive JAK-STAT signaling pathway, leading to reductions in splenomegaly and constitutional symptoms.
- **ACVR1 Inhibition:** Blocks the activin A receptor type 1, which leads to a decrease in hepcidin production. Lower hepcidin levels mobilize iron trapped in the liver, making it available for erythropoiesis in the bone marrow, thereby directly improving anemia and reducing transfusion dependency.

Summary for Drug Development

The consistent clinical data establish that **momelotinib** provides a distinct therapeutic advantage for managing MF-associated anemia. Its unique ACVR1-mediated mechanism of hepcidin suppression and iron mobilization differentiates it from other JAK inhibitors like ruxolitinib and fedratinib, which typically do not address and may even worsen anemia [5] [7].

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To cite this document: Smolecule. [Momelotinib transfusion independence rates comparison].

Smolecule, [2026]. [Online PDF]. Available at:

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